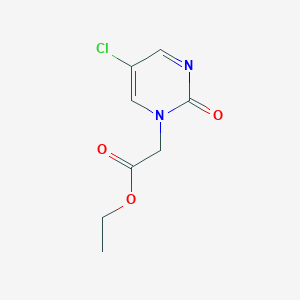
ethyl 2-(5-chloro-2-oxopyrimidin-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ethyl 2-(5-chloro-2-oxopyrimidin-1-yl)acetate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-chloro-2-oxopyrimidin-1-yl)acetate typically involves the reaction of 5-chloro-2-oxopyrimidine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Ethyl 2-(5-chloro-2-oxopyrimidin-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the pyrimidine ring can be reduced to form corresponding alcohols.
Oxidation Reactions: The ethyl ester group can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are utilized.
Major Products Formed
Substitution Reactions: Products include substituted pyrimidine derivatives with various functional groups.
Reduction Reactions: Products include alcohol derivatives of the pyrimidine ring.
Oxidation Reactions: Products include carboxylic acid derivatives.
科学的研究の応用
Ethyl 2-(5-chloro-2-oxopyrimidin-1-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of ethyl 2-(5-chloro-2-oxopyrimidin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a biological response. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
類似化合物との比較
Ethyl 2-(5-chloro-2-oxopyrimidin-1-yl)acetate can be compared with other pyrimidine derivatives such as:
Ethyl 2-(4-((1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-4-(4-methoxyphenyl)-6-methylpyrimidine-5-carboxylate: This compound has similar structural features but different functional groups, leading to distinct biological activities.
Ethyl 5-chloro-2-oxopent-3-ynoate: This compound shares the chloro and oxo groups but has a different carbon skeleton, resulting in different chemical properties and applications.
This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity.
特性
分子式 |
C8H9ClN2O3 |
|---|---|
分子量 |
216.62 g/mol |
IUPAC名 |
ethyl 2-(5-chloro-2-oxopyrimidin-1-yl)acetate |
InChI |
InChI=1S/C8H9ClN2O3/c1-2-14-7(12)5-11-4-6(9)3-10-8(11)13/h3-4H,2,5H2,1H3 |
InChIキー |
OGYCYCGNQDSYHV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CN1C=C(C=NC1=O)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
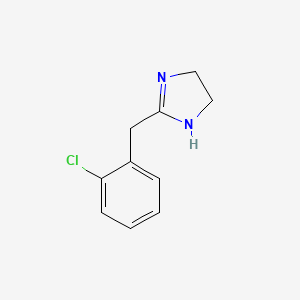
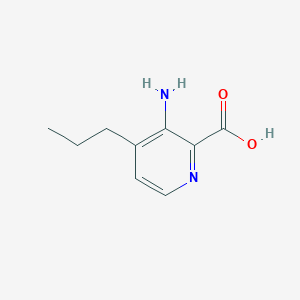
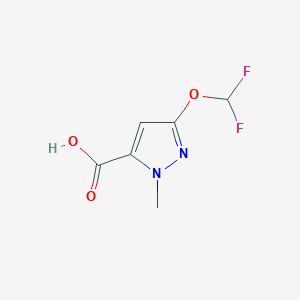
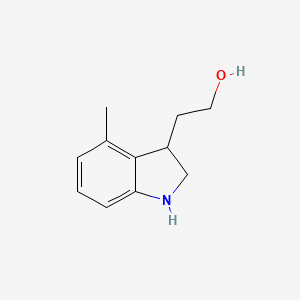
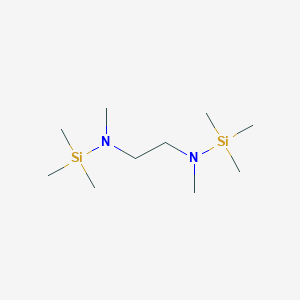
![N-[3-(3-methyl-but-3-enyloxy)-phenyl]-acetamide](/img/structure/B8463464.png)
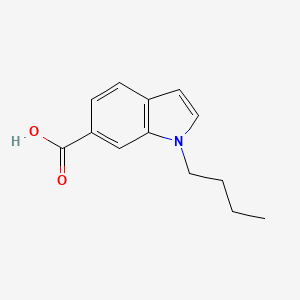
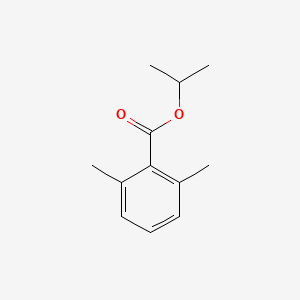
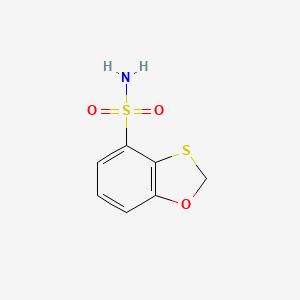
![N-(2-Chloroethyl)-N'-[4-(4-hydroxybutyl)phenyl]urea](/img/structure/B8463478.png)
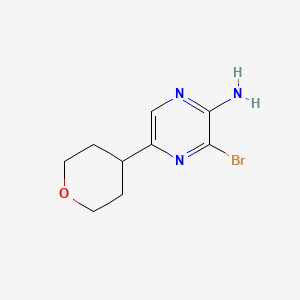

![(5R)-5-(Hydroxymethyl)-3-[4-(methylsulfanyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B8463505.png)

